N-(1H-indol-2-ylcarbonyl)-L-leucine

Catalog No.
S11569498
CAS No.
M.F
C15H18N2O3
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-indol-2-ylcarbonyl)-L-leucine

Product Name

N-(1H-indol-2-ylcarbonyl)-L-leucine

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C15H18N2O3/c1-9(2)7-13(15(19)20)17-14(18)12-8-10-5-3-4-6-11(10)16-12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

GFQBYYGAPDAZKA-ZDUSSCGKSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

N-(1H-indol-2-ylcarbonyl)-L-leucine is a specialized, pre-assembled N-capped amino acid building block primarily utilized in the synthesis of peptidomimetic covalent inhibitors targeting cysteine proteases, such as SARS-CoV-2 Mpro (3CLpro) and human Cathepsin L. By integrating a rigid 1H-indole-2-carbonyl capping group with an L-leucine residue, this compound serves as an optimized P3-P2 fragment. In industrial and advanced laboratory workflows, procuring this pre-coupled intermediate streamlines the synthesis of antiviral and anti-cathepsin active pharmaceutical ingredients (APIs) by eliminating multi-step protection and deprotection cycles, while providing superior spatial engagement in the S3/S4 subsite of target proteases compared to standard aliphatic caps [1].

Research Fit

Substituting N-(1H-indol-2-ylcarbonyl)-L-leucine with standard N-protected analogs like Cbz-L-leucine or Boc-L-leucine compromises both downstream API performance and manufacturing efficiency. Standard carbamate protecting groups like Cbz introduce excessive conformational flexibility, which incurs a high entropic penalty upon binding to the rigid S3/S4 pockets of viral proteases, often resulting in weaker target engagement. Furthermore, utilizing Boc-L-leucine requires downstream trifluoroacetic acid (TFA) deprotection and subsequent N-capping steps after P1 coupling. This extended sequence reduces overall synthetic yield, increases solvent waste, and introduces potential side reactions that degrade the purity of sensitive electrophilic warheads (such as aldehydes or nitriles) required for covalent inhibition [1].

Substitution Risk

Enhanced Target Affinity via Conformational Rigidification

Comparative studies on dipeptidyl covalent inhibitors demonstrate that replacing a flexible Carboxybenzyl (Cbz) or standard aliphatic cap with a 1H-indole-2-carbonyl group significantly enhances target affinity. In Cathepsin L inhibition assays, peptide aldehydes utilizing the 1H-indole-2-carbonyl-L-leucine framework achieved exceptional potency with a Ki of 1.76 nM, vastly outperforming flexible analogs. The planar indole ring restricts the conformational freedom of the P3-P2 axis, minimizing the entropic penalty upon binding and maximizing hydrophobic contacts within the S3 subsite [1].

Evidence DimensionProtease Inhibitory Affinity (Ki) for Downstream API
Target Compound DataKi = 1.76 nM (Cathepsin L) via 1H-indole-2-carbonyl cap
Comparator Or BaselineFlexible Cbz or unoptimized caps (typically >10-100 nM)
Quantified DifferenceSub-nanomolar to low-nanomolar affinity achieved through rigidification
ConditionsIn vitro enzymatic inhibition assay (human CatL / SARS-CoV-2 Mpro models)

Procuring the indole-capped precursor ensures the final API possesses the necessary rigidification for nanomolar-level protease inhibition, which is impossible to achieve with flexible generic caps.

Streamlined Processability and Yield in API Manufacturing

The procurement of pre-assembled N-(1H-indol-2-ylcarbonyl)-L-leucine directly accelerates the synthetic workflow for peptidomimetic APIs. When synthesizing Mpro inhibitors, utilizing this compound allows for a direct, single-step HATU/DIPEA-mediated amide coupling to the P1 warhead fragment (e.g., a pyrrolidone or nitrile derivative). In contrast, starting from Boc-L-leucine necessitates a primary coupling, followed by a harsh TFA-mediated deprotection step, and a secondary coupling for the N-cap. Bypassing these steps prevents the degradation of sensitive C-terminal electrophiles and improves the overall isolated yield of the final active compound [1].

Evidence DimensionSynthetic Step Count and Warhead Compatibility
Target Compound Data1-step coupling (direct P2-P1 ligation); neutral conditions
Comparator Or BaselineBoc-L-leucine (3 steps: coupling, acidic deprotection, capping)
Quantified DifferenceEliminates 2 synthetic steps and avoids strong acid exposure
ConditionsStandard solution-phase peptide coupling workflows

Using this pre-capped building block reduces manufacturing time, minimizes solvent waste, and protects sensitive functional groups during API synthesis.

Superior S3/S4 Pocket Engagement vs. Cinnamoyl Alternatives

While other rigid caps like the cinnamoyl group are used in protease inhibitors, the 1H-indole-2-carbonyl moiety provides a distinct spatial trajectory that is highly optimized for specific viral and human proteases. Structural mapping indicates that the indole ring offers a broader surface area for pi-pi and hydrophobic interactions within the S3/S4 pockets compared to the linear cinnamoyl group. This structural bulk prevents the inhibitor from adopting unproductive conformations in the active site, making it the preferred P3-P2 starting material when targeting the highly conserved active sites of coronaviral main proteases [1].

Evidence DimensionS3/S4 Pocket Spatial Occupancy
Target Compound DataBroad rigid planar surface (Indole ring)
Comparator Or BaselineLinear rigid extension (Cinnamoyl group)
Quantified DifferenceEnhanced hydrophobic surface contact and restricted rotational freedom
ConditionsStructure-activity relationship (SAR) mapping of protease active sites

For drug discovery procurement, the indole cap provides a superior structural fit for deep, hydrophobic protease pockets compared to alternative rigid caps.

Evidence Figures

Synthesis of SARS-CoV-2 Mpro (3CLpro) Covalent Inhibitors

N-(1H-indol-2-ylcarbonyl)-L-leucine is the ideal P3-P2 building block for developing antiviral therapeutics targeting coronaviruses. Its pre-installed rigid indole cap optimally engages the S3/S4 subsite of the main protease, while the leucine side chain securely anchors into the S2 pocket. Procuring this intermediate allows medicinal chemists to focus exclusively on optimizing the P1 electrophilic warhead (e.g., nitriles, aldehydes, or Michael acceptors) without worrying about upstream peptide assembly [1].

Development of Human Cathepsin L Inhibitors

Cathepsin L is a critical host protease involved in viral entry and various oncological processes. The sub-nanomolar affinity achieved by APIs utilizing the 1H-indole-2-carbonyl-L-leucine framework makes this compound a critical raw material for synthesizing potent CatL inhibitors. Its use ensures the final molecule possesses the necessary conformational rigidity to outcompete natural substrates in the host cell environment [2].

Library Generation for Peptidomimetic Drug Discovery

In high-throughput medicinal chemistry workflows, standardizing the P3-P2 region with a highly effective, pre-capped moiety like N-(1H-indol-2-ylcarbonyl)-L-leucine enables the rapid generation of focused libraries. By fixing this optimized fragment, procurement teams and chemists can efficiently screen variations at the P1 position or the C-terminal warhead, drastically reducing the time required to identify lead compounds for novel cysteine protease targets [3].

Application Fit

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

274.13174244 g/mol

Monoisotopic Mass

274.13174244 g/mol

Heavy Atom Count

20

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